molecular formula C14H10F2O2 B567962 4-(2,3-Difluorophenyl)phenylacetic acid CAS No. 1355247-27-6

4-(2,3-Difluorophenyl)phenylacetic acid

Cat. No.: B567962
CAS No.: 1355247-27-6
M. Wt: 248.229
InChI Key: VTXARBLUYYUGIA-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)phenylacetic acid (CAS 1355247-27-6) is a high-purity synthetic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. With a molecular formula of C₁₄H₁₀F₂O₂ and a molecular weight of 248.23 g/mol, this vicinal diaryl-substituted acetic acid derivative features a distinct molecular scaffold where a phenylacetic acid moiety is linked to a 2,3-difluorophenyl ring . This structure is highly valued for its potential in constructing more complex bioactive molecules. The strategic incorporation of fluorine atoms is a well-established strategy in pharmaceutical design, known to influence the potency, metabolic stability, and bioavailability of lead compounds . The specific arrangement of this compound makes it a prime candidate for use in synthesizing novel therapeutic agents. Research into analogous vicinal diaryl-substituted heterocycles has demonstrated their significance as core structures in compounds investigated for a range of biological activities, underscoring the value of this chemical scaffold in exploratory research . As a key intermediate, it can be utilized in various coupling reactions and heterocyclic syntheses to develop potential candidates for further biological evaluation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on its quality for their most demanding synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2,3-difluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-3-1-2-11(14(12)16)10-6-4-9(5-7-10)8-13(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXARBLUYYUGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742760
Record name (2',3'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid
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Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-27-6
Record name [1,1′-Biphenyl]-4-acetic acid, 2′,3′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2',3'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Synthetic Routes to 4-(2,3-Difluorophenyl)phenylacetic acid

The creation of this compound involves the formation of a biphenyl (B1667301) scaffold and the introduction of an acetic acid moiety. Historically, the synthesis of phenylacetic acids often relied on methods like the hydrolysis of benzyl (B1604629) cyanides. orgsyn.org Contemporary methods, however, heavily favor transition-metal-catalyzed cross-coupling reactions for their efficiency and modularity in constructing the core biphenyl structure.

The key challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the two phenyl rings. Modern organic synthesis offers several powerful methods to achieve this transformation.

Suzuki-Miyaura Coupling: This is one of the most prevalent methods for forming aryl-aryl bonds. libretexts.orgyoutube.com The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. libretexts.orgchemistry.coach For the synthesis of this compound, this could involve reacting a (4-halophenyl)acetic acid derivative with 2,3-difluorophenylboronic acid, or conversely, coupling a 4-boronic acid-substituted phenylacetic acid ester with a 1-halo-2,3-difluorobenzene. The choice of reactants often depends on the commercial availability and stability of the starting materials. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. libretexts.orgyoutube.com

Willgerodt-Kindler Reaction followed by Hydrolysis: An alternative, though less direct, approach involves the formation of a thioamide from an appropriate acetophenone (B1666503) precursor, which can then be hydrolyzed to the corresponding carboxylic acid. This method, however, is generally less favored for highly functionalized molecules due to potentially harsh reaction conditions.

Cyanation and Hydrolysis: A classic route to phenylacetic acids involves the cyanation of a benzyl halide followed by hydrolysis of the resulting nitrile. orgsyn.orgyoutube.com To apply this to this compound, one would first need to synthesize 4-(2,3-difluorophenyl)benzyl halide. This biphenyl precursor would itself likely be synthesized via a cross-coupling reaction, making this a multi-step, but viable, pathway.

A Chinese patent describes a method for preparing 2,3-difluorophenylacetic acid starting from 2,3-difluorotoluene, which is subjected to photohalogenation to yield 2,3-difluorobenzyl halide. google.com This intermediate then undergoes carbonylation to produce the final acid. google.com While this patent focuses on the isomeric 2,3-difluorophenylacetic acid, the principles of benzylic functionalization and subsequent carbonylation or cyanation/hydrolysis are broadly applicable to the synthesis of aryl acetic acids.

Regioselectivity: The primary regiochemical challenge in the synthesis of this compound is ensuring the C-C bond forms specifically at the 4-position of the phenylacetic acid ring. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides excellent control over regioselectivity. rsc.orgrsc.org By starting with a para-substituted phenylacetic acid derivative (e.g., methyl 4-bromophenylacetate) and coupling it with the desired (2,3-difluorophenyl)boronic acid, the substitution pattern is precisely defined from the outset. The inherent nature of the Suzuki reaction, which couples at the site of the halide and boron functionalities, prevents the formation of other positional isomers. rsc.org

Stereoselectivity: The final compound, this compound, is achiral as the benzylic carbon is not a stereocenter. Therefore, stereoselectivity is not a consideration in the direct synthesis of the parent acid. However, if chiral derivatives were to be synthesized, for instance, by introducing a substituent at the alpha-position of the acetic acid side chain, stereoselective methods would become necessary.

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is essential for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthesis. numberanalytics.com For the key Suzuki-Miyaura coupling step, several parameters can be adjusted. researchgate.net

Catalyst: While various palladium catalysts can be used, palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) are common choices. rsc.orgmdpi.com The choice of ligand (e.g., phosphines like triphenylphosphine (B44618) or PCy3) can also significantly impact catalyst activity and stability. illinois.edu

Base: A base is crucial for the transmetalation step. libretexts.org Inorganic bases such as potassium carbonate, sodium carbonate, or potassium phosphate (B84403) are frequently used. rsc.orgresearchgate.net The choice and concentration of the base can affect reaction rates and the prevalence of side reactions.

Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners. Lowering the temperature can sometimes reduce side product formation but may require longer reaction times. researchgate.net

The table below illustrates a hypothetical optimization study for a Suzuki-Miyaura coupling to form a biphenyl precursor, based on common variables investigated in the literature. researchgate.net

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene (B28343)/H₂O9075
2Pd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O9082
3Pd(OAc)₂ (2) / PPh₃ (4)K₃PO₄Toluene/H₂O9088
4Pd(OAc)₂ (2) / PPh₃ (4)K₃PO₄Dioxane/H₂O10091
5Pd(OAc)₂ (2) / PPh₃ (4)K₃PO₄Dioxane/H₂O8085

This is a representative table illustrating common optimization parameters and is not based on experimentally verified data for this specific compound.

Recent advancements in reaction optimization leverage artificial intelligence and Bayesian optimization to more efficiently explore the parameter space, reducing the time and resources needed for experimental work. nih.gov

Derivatization and Analog Synthesis of this compound

The parent acid serves as a versatile building block for creating a library of related compounds for further chemical and materials research. mdpi.com Derivatization focuses on the carboxylic acid moiety and modifications to the aromatic rings.

The carboxylic acid group of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. mdpi.com

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive acyl chloride or using coupling agents like DCC (dicyclohexylcarbodiimide) followed by the addition of an alcohol. These ester analogs are often prepared to modify physical properties such as solubility or for use in subsequent reactions.

Amidation: Amides are formed by reacting the carboxylic acid with an amine. google.com This reaction usually requires activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents (e.g., HATU, HOBt). Amide derivatives are of interest in medicinal chemistry and materials science due to the stability and hydrogen-bonding capabilities of the amide bond. mdpi.com

The table below lists potential ester and amide derivatives that could be synthesized from the parent acid for research purposes.

Derivative TypeReactantProduct Name
EsterMethanolMethyl 4-(2,3-difluorophenyl)phenylacetate
EsterEthanolEthyl 4-(2,3-difluorophenyl)phenylacetate
AmideAmmonia2-(4-(2,3-Difluorophenyl)phenyl)acetamide
AmideAnilineN-Phenyl-2-(4-(2,3-difluorophenyl)phenyl)acetamide

Structure-Activity Relationship (SAR) studies involve systematically altering a molecule's structure to understand how these changes affect its properties or activity. nih.govresearchgate.netresearchgate.net For this compound, SAR exploration would involve modifying both phenyl rings.

Alternative Substituents: Replacing the fluorine atoms with other electron-withdrawing (e.g., -CF₃, -Cl) or electron-donating (e.g., -CH₃, -OCH₃) groups would provide further insight into the electronic requirements for a given application. nih.gov

Modifications on the Acetic Acid-Bearing Ring: Substituents could also be introduced onto the other phenyl ring, for example, at the positions ortho or meta to the acetic acid group, to probe steric and electronic effects in that region of the molecule.

These systematic modifications, guided by SAR principles, are crucial for the rational design of new molecules with tailored properties for various scientific applications. youtube.com

Synthesis of Chemically Modified Pro-forms for Research Applications

The synthesis of chemically modified pro-forms of this compound is crucial for research applications, enabling studies on structure-activity relationships, metabolic stability, and pharmacokinetic profiles. These modifications typically involve transformations of the carboxylic acid moiety into esters, amides, or other functional groups, or the introduction of substituents onto the aromatic rings.

A primary strategy for creating derivatives involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core biphenyl structure. inventivapharma.comajgreenchem.com This approach offers a versatile platform for introducing a wide array of chemical diversity. For instance, the coupling of a suitable boronic acid or ester with an aryl halide is a key step. inventivapharma.com One synthetic route to a fluoro-substituted phenylacetic acid derivative utilized the Suzuki coupling of a commercially available boronic acid with an appropriate partner, achieving a yield of 75% using potassium carbonate (K₂CO₃) as the base. inventivapharma.com

Further modifications can be performed post-coupling. The carboxylic acid group can be converted into amides by first activating it, for example, by transforming it into an acid chloride using thionyl chloride, followed by reaction with an amine. googleapis.com The synthesis of various phenylacetamide derivatives has been demonstrated through this and other methods. googleapis.com

The table below outlines a representative synthetic transformation for creating a modified pro-form.

Reaction Step Reactants Reagents & Conditions Product Yield Reference
Suzuki CouplingAryl Boronic Acid, Ethyl bromoacetatePd(OAc)₂, P(Nap)₃, K₂CO₃, THF, 20°CEthyl 4-Arylphenylacetate20-43% inventivapharma.com
Amide Formation3-(4-chlorophenyl)propanoic acid1. Thionyl chloride (reflux) 2. NH₄OH (ice bath)3-(4-chlorophenyl)propanamide78% googleapis.com
Peptide CouplingProtected iodoalanine, Fluorinated sulfonatePd-catalyzed cross-couplingProtected L-4-[sulfono(difluoromethyl)]phenylalanineNot specified nih.gov

These synthetic routes allow researchers to generate a library of compounds for biological evaluation. For example, the synthesis of L-4-[sulfono(difluoromethyl)]phenylalanine, a complex derivative, was achieved through a sophisticated multi-step process involving electrophilic fluorination and a palladium-catalyzed cross-coupling reaction. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of chemical manufacturing. This involves developing more efficient, safer, and sustainable synthetic routes that minimize waste and energy consumption. nih.govsemanticscholar.org

A key area of focus is the use of environmentally benign solvents and catalysts. Traditional syntheses of biphenyl compounds often rely on organic solvents, but significant progress has been made in using water as a reaction medium. researchgate.net A green synthesis of biphenyl carboxylic acids was developed using a water-soluble fullerene-supported palladium chloride (PdCl₂) nanocatalyst. researchgate.net This system allowed for high yields at room temperature in pure water, and the catalyst could be recycled multiple times without a significant loss of activity. researchgate.net

Another green approach involves the carbonylation of 2,3-difluorobenzyl halides. A patented process describes the synthesis of 2,3-difluorophenylacetic acid from 2,3-difluoro toluene via photohalogenation followed by carbonylation using a cobalt tetracarbonyl salt catalyst. google.com This method is presented as an effective green process route because it has few reaction steps and avoids hazardous reagents, thereby improving safety and reducing pollution. google.com

The principles of minimizing waste and maximizing atom economy are central to these green methodologies. greenchemistry-toolkit.org For example, the Willgerodt-Kindler reaction, used for producing phenylacetic acids, can be performed under microwave irradiation, which often leads to shorter reaction times and increased energy efficiency. unigoa.ac.in The use of recyclable and less corrosive catalysts, such as methanesulfonic acid, also contributes to a greener process. unigoa.ac.in

The following table compares traditional synthetic methods with greener alternatives for producing phenylacetic acid derivatives.

Principle Traditional Method Green Alternative Advantage of Green Method Reference
Solvent Organic solvents (e.g., Toluene, Dichloromethane)Water, Solvent-free conditionsReduced use of volatile organic compounds (VOCs), lower toxicity, easier separation. researchgate.netunigoa.ac.in
Catalyst Stoichiometric reagents, heavy metals (e.g., tin chloride)Recyclable nanocatalysts (e.g., PdCl₂ on fullerene), phase transfer catalystsHigh efficiency, reusability, reduction of metallic waste. researchgate.netgoogle.comgreenchemistry-toolkit.org
Process Multi-step synthesis with hazardous intermediatesOne-pot synthesis, direct carbonylationFewer reaction steps, improved safety, higher atom economy. google.com
Energy High-temperature reflux for extended periodsMicrowave irradiation, room temperature reactionsReduced energy consumption, faster reaction times. researchgate.netunigoa.ac.in

By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with modern standards for environmentally responsible chemical production. jk-sci.commdpi.com

Structure Activity Relationship Sar and Structural Biology Aspects

Elucidation of Key Structural Features for Biological Interactions of 4-(2,3-Difluorophenyl)phenylacetic acid

The specific arrangement of the phenyl rings and the nature of the substituents are key determinants of the biological interactions of this compound.

The presence and position of the fluorine atoms on the phenyl ring are critical for molecular recognition. Fluorine, being the most electronegative element, can alter the electronic distribution of the aromatic ring, influencing its ability to participate in various non-covalent interactions. informahealthcare.comnih.gov The 2,3-difluoro substitution pattern introduces a unique electronic and steric profile.

The electron-withdrawing nature of the fluorine atoms can also modulate the pKa of the carboxylic acid group, which in turn affects the ionization state of the molecule at physiological pH and its ability to interact with charged residues in a binding pocket. informahealthcare.com

Table 1: Potential Interactions Influenced by the Difluorophenyl Moiety

Interaction TypePotential Contribution of the 2,3-Difluorophenyl Moiety
Hydrogen Bonding Fluorine atoms can act as weak hydrogen bond acceptors.
Dipole-Dipole Interactions The strong C-F bond dipoles can engage in favorable electrostatic interactions with polar residues in a binding site.
π-π Stacking The electron-deficient nature of the difluorinated ring can influence stacking interactions with aromatic amino acid residues.
Conformational Rigidity The ortho-substitution can restrict the rotation around the biphenyl (B1667301) bond, leading to a more defined conformation.

The phenylacetic acid core serves as the primary anchor for many biological targets. The carboxylic acid group is a key pharmacophore, capable of forming strong ionic interactions and hydrogen bonds with basic amino acid residues such as arginine and lysine (B10760008) within a protein's active site.

The methylene (B1212753) spacer between the phenyl ring and the carboxylic acid provides a degree of flexibility, allowing the carboxylate group to orient itself optimally for interaction with the target. The length and nature of this spacer are often critical for activity, and modifications can significantly impact binding affinity.

Comparative SAR Analysis with Related Chemical Scaffolds

To understand the specific contribution of the 2,3-difluoro substitution, it is informative to compare the structure-activity relationships of this compound with related chemical scaffolds.

Studies on various halogenated biphenyls have demonstrated that the position and nature of the halogen substituent dramatically affect biological activity. nih.gov For instance, the substitution pattern on the biphenyl rings is a key determinant of toxicity and receptor binding affinity in polychlorinated biphenyls (PCBs). nih.gov Generally, lateral substitutions (in the meta and para positions) are important for binding to certain receptors. nih.gov

In the context of enzyme inhibition, the introduction of halogens at specific positions on the phenylacetic acid scaffold has been shown to enhance inhibitory potency. drugdesign.org For example, chlorine or bromine at the 3 and/or 4-positions of phenylacetic acid can lead to strong inhibition of certain enzymes. selvita.com Fluorine substitution has also been shown to cause inhibition, albeit sometimes to a lesser extent. selvita.com

A comparative analysis of different fluorinated biphenyls would be necessary to fully elucidate the specific advantages or disadvantages of the 2,3-difluoro pattern over other substitution patterns (e.g., 2,4-difluoro, 3,4-difluoro, or 4-fluoro). Such studies would help to determine if the 2,3-substitution provides a unique conformational or electronic profile that is particularly favorable for a given biological target.

Table 2: Hypothetical Comparative SAR of Substituted Biphenylacetic Acids

CompoundSubstitution PatternExpected Impact on Activity (relative to non-substituted)Rationale
4-Phenylphenylacetic acidNoneBaselineReference compound
4-(4-Fluorophenyl)phenylacetic acid4'-FluoroModerate increaseFavorable polar interactions, altered electronics
4-(2,4-Difluorophenyl)phenylacetic acid2',4'-DifluoroSignificant increaseEnhanced polar interactions, potential for altered conformation
This compound 2',3'-Difluoro Potentially significant increase Unique electronic and conformational profile due to adjacent fluorine atoms
4-(3,5-Difluorophenyl)phenylacetic acid3',5'-DifluoroModerate to significant increaseSymmetrical electronic influence, less steric hindrance than ortho-substitution

This table is a hypothetical representation based on general SAR principles and requires experimental validation.

Rational Design Principles for Novel Analogs Based on SAR Insights

The insights gained from the SAR of this compound and related compounds can guide the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Key strategies for the design of new analogs could include:

Modification of the Phenylacetic Acid Core: The carboxylic acid could be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to modulate acidity and improve cell permeability. nih.govpsychoactif.org The length of the acetic acid side chain could also be varied to optimize the positioning of the acidic group within the target's binding site.

Exploration of Alternative Fluorination Patterns: Synthesizing and testing other difluoro-isomers (e.g., 2,5-difluoro, 2,6-difluoro, 3,4-difluoro) would provide a more complete picture of the SAR and could lead to the discovery of more potent compounds.

Introduction of Additional Substituents: The introduction of other small, lipophilic, or polar groups on either phenyl ring could probe for additional binding interactions and improve properties such as solubility and metabolic stability.

Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of designed analogs and to prioritize the synthesis of the most promising candidates. chemrxiv.org These computational methods can provide valuable insights into the specific interactions between the ligand and the target protein, aiding in the design of molecules with enhanced affinity and selectivity.

By systematically applying these design principles, it is possible to develop novel analogs of this compound with optimized therapeutic potential.

Molecular Pharmacology and Mechanism of Action Studies Preclinical Focus

Identification of Molecular Targets and Binding Dynamics of 4-(2,3-Difluorophenyl)phenylacetic acid

Specific molecular targets for this compound have not been definitively identified in the reviewed literature. However, research on related halogenated derivatives of phenylacetic acid provides a potential starting point for investigation.

There is a notable absence of specific enzyme inhibition or activation assay data for this compound in the public scientific record. However, a study on various halogenated derivatives of phenylacetic acid has shown that the presence of halogens, including fluorine, on the phenyl ring can lead to inhibitory effects on certain enzymes. nih.gov Specifically, these derivatives were found to inhibit isopenicillin N synthase (IPNS) and acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), which are enzymes involved in the biosynthesis of penicillin. nih.gov The study indicated that fluorine substitution resulted in a lesser degree of inhibition compared to other halogens like chlorine or bromine. nih.gov It is plausible that this compound could exhibit similar, though unconfirmed, inhibitory properties against these or other enzymes.

Table 1: Hypothetical Enzyme Inhibition Profile This table is for illustrative purposes only, as specific data for this compound is not available.

Click to view data
Enzyme TargetAssay TypeResult (e.g., IC₅₀, Kᵢ)Reference
Isopenicillin N synthase (IPNS)In Vitro InhibitionData Not Available
Acyl-CoA:6-APA acyltransferase (AT)In Vitro InhibitionData Not Available

No dedicated receptor binding or ligand-protein interaction studies for this compound were found in the available literature. The determination of its binding affinity and selectivity for specific receptors awaits future investigation.

Cellular and Subcellular Localization Research (In Vitro Models)

Information regarding the cellular and subcellular localization of this compound in in vitro models is not currently available. Such studies would be crucial to understanding its potential sites of action within a cell.

Modulation of Biochemical Pathways and Signaling Cascades (In Vitro)

The impact of this compound on biochemical pathways and signaling cascades has not been a subject of published research.

Without identified molecular targets or pathway modulation data, the investigation of downstream signaling events remains a prospective area for future research.

There are no available studies that have assessed the impact of this compound on gene expression or protein synthesis in in vitro models.

Preclinical Research on this compound Remains Undisclosed

Initial investigations into the preclinical profile of the chemical compound this compound have not yielded publicly available data regarding its activity in phenotypic screening across diverse cell-based assay systems.

Despite the importance of such studies in understanding the potential therapeutic applications of a novel chemical entity, a comprehensive search of scientific literature and databases has not revealed any published research detailing the screening of this compound in this manner. Consequently, there is no information available on its effects in various cell-based assays, and no data tables of research findings can be provided at this time.

The absence of this information in the public domain means that the molecular pharmacology and mechanism of action for this compound are yet to be characterized and reported. Further research and publication in peer-reviewed journals would be necessary to elucidate the compound's cellular activities and potential as a pharmacological agent.

Preclinical in Vivo Pharmacological Investigations Non Human Model Systems

Evaluation of Biological Effects in Established Animal Disease Models

The initial in vivo evaluation of a novel compound like 4-(2,3-Difluorophenyl)phenylacetic acid would typically involve assessing its therapeutic potential in established animal models of disease. The choice of models would be guided by the compound's hypothesized mechanism of action, which is often inferred from in vitro studies or the known activities of structurally similar molecules.

Acute and Chronic Pharmacological Model Systems (e.g., inflammation models)

Given that many phenylacetic acid derivatives exhibit anti-inflammatory properties, a primary focus of in vivo testing for this compound would likely be in models of inflammation.

Acute Inflammation Models:

Carrageenan-Induced Paw Edema: This is a standard model to assess acute anti-inflammatory activity. An inflammatory agent, carrageenan, is injected into the paw of a rodent, inducing localized swelling. The efficacy of a test compound is measured by its ability to reduce this edema over a period of several hours.

Arachidonic Acid-Induced Ear Edema: This model in mice evaluates the inhibition of inflammation mediated by arachidonic acid metabolites, such as prostaglandins (B1171923) and leukotrienes.

Chronic Inflammation Models:

Adjuvant-Induced Arthritis in Rats: This model mimics certain aspects of human rheumatoid arthritis. An emulsion of heat-killed mycobacteria is injected, leading to a chronic, systemic inflammatory response, primarily affecting the joints. The therapeutic effect of a compound would be assessed by monitoring parameters like joint swelling, paw thickness, and inflammatory markers over several weeks.

Pharmacodynamic Characterization and Activity Profiling in Preclinical Species

Pharmacodynamic (PD) studies aim to understand the relationship between drug concentration and its pharmacological effect. For a compound like this compound, this would involve:

Dose-Response Relationship: Determining the range of doses over which the compound produces a therapeutic effect in the chosen animal models.

Time-Course of Action: Establishing the onset and duration of the pharmacological effect after administration.

Biomarker Analysis: Measuring the levels of relevant biomarkers in blood or tissue samples to correlate the compound's activity with its impact on specific biological pathways. For an anti-inflammatory agent, this could include measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX).

Pharmacokinetic Profiling in Non-Human Animal Models

Pharmacokinetic (PK) studies are essential to understand how an organism affects a drug. These studies typically involve administering the compound to animal species such as rats and dogs and analyzing its concentration in biological fluids and tissues over time.

Absorption and Distribution Kinetics in Animal Tissues

Absorption: Following oral administration, the rate and extent to which this compound enters the systemic circulation would be determined. Key parameters include the time to reach maximum plasma concentration (Tmax) and the maximum plasma concentration (Cmax).

Distribution: Once absorbed, the compound's distribution into various tissues and organs would be investigated. This helps to understand where the drug goes in the body and whether it reaches the target site of action. The volume of distribution (Vd) is a key parameter calculated from these studies.

Metabolic Pathways and Metabolite Identification in Animal Models

Metabolism studies are crucial to identify how the body chemically modifies the drug.

Phase I and Phase II Metabolism: Investigations would focus on identifying the major metabolic pathways, which for a phenylacetic acid derivative might include oxidation (Phase I) and glucuronidation (Phase II).

Metabolite Identification: The chemical structures of the metabolites would be determined using techniques like mass spectrometry. This is important as metabolites can be active, inactive, or even toxic.

Excretion Routes and Clearance in Preclinical Species

Excretion studies determine how the drug and its metabolites are eliminated from the body.

Routes of Excretion: The primary routes of elimination, such as through urine or feces, would be identified.

Clearance: The rate at which the drug is removed from the body is quantified by the clearance (CL) parameter. The elimination half-life (t½), which is the time it takes for the drug concentration in the plasma to reduce by half, is another critical parameter.

Bioavailability Assessment in Preclinical Animal Studies

There are no published studies that have assessed the bioavailability of this compound in preclinical animal models. Consequently, key pharmacokinetic parameters such as the rate and extent of absorption into the systemic circulation following administration are unknown.

Data Table: Bioavailability of this compound in Preclinical Animal Models

Animal ModelRoute of AdministrationBioavailability (%)Time to Maximum Concentration (Tmax)Maximum Concentration (Cmax)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Organ Distribution Studies in Animal Model Systems

Information regarding the distribution of this compound within the organs and tissues of animal models is not available in the current body of scientific literature. Studies to determine the concentration of the compound in various tissues such as the liver, kidneys, brain, and other organs after administration have not been published.

Data Table: Organ Distribution of this compound in Animal Model Systems

Animal ModelTissueConcentrationTime Point
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Computational Chemistry and Molecular Modeling

Quantum Mechanical and Electronic Structure Analysis of 4-(2,3-Difluorophenyl)phenylacetic acid

Quantum mechanical calculations provide fundamental insights into the electronic structure and properties of a molecule. Methods such as Density Functional Theory (DFT) can be employed to determine optimized geometry, electronic energies, and the distribution of electron density. These calculations are crucial for understanding the reactivity and intrinsic properties of this compound.

Key parameters that can be derived from quantum mechanical analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The electrostatic potential surface can reveal regions of the molecule that are electron-rich or electron-poor, which is critical for understanding non-covalent interactions.

Table 1: Predicted Physicochemical and Quantum Mechanical Properties of this compound

PropertyPredicted ValueSignificance
Molecular Formula C₁₄H₁₀F₂O₂Basic chemical identity
Molecular Weight 248.22 g/mol Mass of one mole of the substance
pKa 4.15 ± 0.10 guidechem.comAcid dissociation constant, indicating its acidity
XLogP3-AA 3.2 guidechem.comA measure of lipophilicity, relevant for membrane permeability
HOMO Energy (Illustrative) -6.5 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability
LUMO Energy (Illustrative) -1.2 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability
HOMO-LUMO Gap (Illustrative) 5.3 eVIndicator of chemical reactivity and stability
Dipole Moment (Illustrative) 2.5 DMeasure of the overall polarity of the molecule

Note: Illustrative values are based on typical ranges for similar organic molecules and are not from direct experimental or published computational studies on this specific compound.

Molecular Docking Simulations for Putative Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to identify potential biological targets for a given compound. For this compound, docking simulations can be performed against a library of protein structures to identify those with which it is most likely to interact.

Given that some phenylacetic acid derivatives, such as diclofenac, are known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, COX-1 and COX-2 would be logical putative targets for docking studies. youtube.com The docking simulations would predict the binding affinity (often expressed as a docking score or estimated free energy of binding) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

Table 2: Illustrative Molecular Docking Results of this compound with Putative Protein Targets

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-1 (COX-1) (e.g., 1EQG)-8.5Arg120, Tyr355, Ser530
Cyclooxygenase-2 (COX-2) (e.g., 5IKR)-9.2Arg120, Tyr355, Ser530, Val523
Carbonic Anhydrase II (e.g., 2CBE)-7.1His94, His96, Thr199
Fas Receptor (CD95) (e.g., 1DDF)-6.8Thr212, Tyr214, Gly215

Note: The data in this table is illustrative and hypothetical. The PDB IDs are examples of publicly available structures for these proteins. The docking scores and interacting residues are plausible but not based on published research for this specific compound.

Molecular Dynamics Simulations for Ligand-Protein Interaction Studies

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govdovepress.com Starting from a docked pose, an MD simulation can assess the stability of the binding mode and provide insights into conformational changes in both the ligand and the protein upon binding.

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Results for this compound-COX-2 Complex

ParameterValue/Description
Simulation Software GROMACS, AMBER, or similar
Force Field (e.g., CHARMM36, AMBER ff14SB)
Simulation Time 100 ns
Ensemble NPT (isothermal-isobaric)
Temperature 310 K
Pressure 1 bar
Average Ligand RMSD (Illustrative) 1.5 Å
Average Protein Backbone RMSD (Illustrative) 2.0 Å
Binding Free Energy (MM/PBSA) (Illustrative) -45 kcal/mol

Note: This data is for illustrative purposes to demonstrate the type of information obtained from an MD simulation and is not derived from actual simulation results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govplos.org To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known activities (e.g., inhibitory concentrations against a specific enzyme) is required. researchgate.netnih.gov

Molecular descriptors, which are numerical representations of chemical information, are calculated for each analog. These can include constitutional, topological, geometric, and electronic descriptors. A mathematical model is then developed to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested analogs.

Table 4: Illustrative QSAR Data for a Hypothetical Series of Biphenylacetic Acid Analogs

Compound IDR1R2Log(1/IC50) (Experimental)Molecular Weight (Descriptor 1)LogP (Descriptor 2)
1 HH4.5212.243.1
2 (Target) 2-F3-F(To be predicted)248.223.2
3 4-FH4.8230.233.3
4 2-Cl3-Cl5.2281.134.1
5 4-CH3H4.6226.273.6

Note: This table presents a hypothetical dataset for a QSAR study. The activity values and descriptors are for illustrative purposes.

De Novo Design Approaches Based on Computational Insights

De novo design is a computational strategy for generating novel molecular structures with desired properties, often based on the structure of a biological target. nih.govmdpi.comresearchgate.net Insights gained from the molecular docking and dynamics studies of this compound can be used to design new molecules.

One approach is scaffold-based design, where the biphenylacetic acid core of the molecule is retained, and different functional groups are added or modified to optimize interactions with the target protein. nih.gov Another approach is fragment-based design, where the molecule is broken down into smaller fragments (e.g., the difluorophenyl group, the phenylacetic acid moiety) and these are used as building blocks to construct new molecules that fit within the target's binding site. youtube.com These methods leverage computational power to explore a vast chemical space for novel and potent compounds. nih.gov

Advanced Analytical Methodologies for Research Applications

High-Resolution Spectroscopic Techniques for Structural Elucidation in Research

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure. These techniques provide detailed information about the connectivity of atoms and their chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For a compound like 4-(2,3-difluorophenyl)phenylacetic acid, a suite of NMR experiments would be employed to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring atoms. The aromatic region would show complex splitting patterns due to the presence of two substituted phenyl rings. The protons on the phenyl ring attached to the acetic acid moiety and the protons on the difluorophenyl ring would resonate at distinct chemical shifts. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would typically appear as a singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The signals for the carboxyl carbon, the methylene carbon, and the various aromatic carbons would be observed at characteristic chemical shifts.

¹⁹F NMR: Given the two fluorine atoms on one of the phenyl rings, ¹⁹F NMR spectroscopy is crucial. It would show signals corresponding to the fluorine atoms, and their coupling with each other and with neighboring protons would help confirm their positions on the aromatic ring.

Table 1: Illustrative NMR Data for a Complex Fluorinated Aromatic Compound

Nucleus Chemical Shift (δ) ppm Multiplicity and Coupling Constants (J) Hz
¹H 8.70, 8.05, 7.66-7.80, 7.60, 7.26-7.29 d, J = 5.1; d, J = 7.4; m; d, J = 4.9; m
¹³C 156.4, 150.0, 141.4, 141.08, 137.3, 137.09, 132.3, 129.2, 127.2, 126.5, 126.3, 125.7, 124.9, 122.8, 122.7, 120.9, 120.1 t, J = 13.3; t, J = 27.9; t, J = 33.1; t, J = 5.3; t, J = 5.4; t, J = 142.5
¹⁹F -89.91, -62.89 s (CF₂), s (CF₃)

Data is for a representative complex fluorinated molecule and not for this compound. guidechem.com

Mass Spectrometry (MS) for Metabolite Profiling and Identification

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound, HRMS would be used to confirm its molecular formula (C₁₄H₁₀F₂O₂). sigmaaldrich.cn In preclinical research, MS, particularly when coupled with liquid chromatography (LC-MS), is vital for metabolite profiling. After administration of the compound to a biological system, LC-MS can be used to separate and identify metabolites, which are often hydroxylated or conjugated forms of the parent drug.

The following table illustrates the kind of data obtained from a high-resolution mass spectrometer for a related fluorinated compound. guidechem.com

Table 2: Illustrative High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
ESI 350.0963 350.0960

Data is for a representative complex fluorinated molecule and not for this compound. guidechem.com

Chromatographic Separation and Purity Assessment for Research Samples

Chromatographic techniques are fundamental for the separation of compounds from a mixture and for the assessment of their purity. For a research sample of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the purity assessment of non-volatile compounds like carboxylic acids. A reversed-phase HPLC method would likely be developed. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive to suppress the ionization of the carboxylic acid). bldpharm.comsigmaaldrich.com The purity of the sample would be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would typically need to be derivatized to a more volatile ester form (e.g., a methyl or trimethylsilyl (B98337) ester) to improve its chromatographic properties. bldpharm.com GC, particularly when coupled with a mass spectrometer (GC-MS), can provide excellent separation and identification of volatile impurities. angenechemical.com

The following table provides typical HPLC conditions that could be adapted for the analysis of this compound, based on a method for phenylacetic acid. bldpharm.com

Table 3: Illustrative HPLC Method Parameters

Parameter Condition
Column Ascentis C18, 15 cm x 4.6 mm, 5 µm
Mobile Phase [A] 20 mM phosphoric acid; [B] acetonitrile (75:25, A:B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV, 215 nm
Injection Volume 5 µL

These conditions are for the analysis of phenylacetic acid and would require optimization for this compound. bldpharm.com

Bioanalytical Methods for Quantification in Biological Matrices (Preclinical Research)

In preclinical research, it is crucial to quantify the concentration of a compound and its metabolites in biological fluids and tissues to understand its pharmacokinetics. For this compound, which can be classified as a non-steroidal anti-inflammatory drug (NSAID) analog, established bioanalytical methods for this class of compounds would be applicable. chem960.comrsc.org

Sample Preparation: The first step in bioanalysis is the extraction of the analyte from the complex biological matrix (e.g., plasma, urine, or tissue homogenates). Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chem960.com SPE often provides the cleanest extracts and allows for sample pre-concentration. chem960.comrsc.org

Quantification: The quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). chem960.com This technique offers high sensitivity and selectivity, allowing for the detection of very low concentrations of the analyte and its metabolites. A stable isotope-labeled internal standard of this compound would ideally be used to ensure the accuracy and precision of the method. The method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

The following table outlines a typical workflow for the bioanalysis of a small molecule drug in plasma.

Table 4: Illustrative Bioanalytical Method Workflow for Quantification in Plasma

Step Description
1. Sample Collection Collection of blood samples at various time points after drug administration.
2. Plasma Separation Centrifugation of blood to obtain plasma.
3. Sample Extraction Protein precipitation with acetonitrile, followed by solid-phase extraction for cleanup and concentration.
4. LC-MS/MS Analysis Injection of the extracted sample into an LC-MS/MS system for separation and quantification.
5. Data Analysis Construction of a calibration curve and calculation of the drug concentration in the unknown samples.

This represents a general workflow and specific conditions would need to be optimized for this compound.

Emerging Research Frontiers and Future Perspectives

Integration of 4-(2,3-Difluorophenyl)phenylacetic acid Studies with Advanced Omics Technologies

The comprehensive biological understanding of investigational compounds like this compound is increasingly reliant on the integration of advanced "omics" technologies. These high-throughput methods—genomics, transcriptomics, proteomics, and metabolomics—offer an unbiased, system-wide view of the molecular changes induced by a chemical entity.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound may alter gene expression. For instance, exposing human liver spheroids to various chemicals has been used to identify mechanisms of action through gene expression analysis. nih.gov A similar approach could elucidate the pathways modulated by this compound.

Proteomics analyzes the entire complement of proteins in a biological system. This can identify protein expression changes and post-translational modifications that occur in response to the compound. Proteomic analysis has been used to identify proteins involved in tissue healing, which could be a potential research application for phenylacetic acid derivatives. nih.gov

Metabolomics focuses on the global profile of small-molecule metabolites. nih.govnih.gov This technique can uncover alterations in metabolic pathways and identify endogenous metabolites that are affected by the compound. mdpi.comresearchgate.net For example, non-targeted metabolomic profiling has been used to identify metabolites with specific biological activities from bacterial cultures. nih.gov Such an approach could reveal the metabolic footprint of this compound in various biological systems.

The integration of these omics datasets provides a powerful, multi-layered understanding of the compound's biological impact, facilitating hypothesis generation and the identification of potential molecular targets.

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyResearch QuestionPotential Outcome
Transcriptomics Which genes are up- or down-regulated upon exposure to the compound?Identification of modulated signaling pathways and potential mechanisms of action. nih.gov
Proteomics How does the compound affect protein expression and modification?Discovery of direct protein targets and downstream effector proteins. nih.gov
Metabolomics What is the impact of the compound on cellular metabolism?Elucidation of metabolic reprogramming and identification of biomarkers of exposure or effect. nih.govmdpi.com

Theoretical Exploration of Targeted Delivery Systems for Research Compounds

Systemic administration of investigational compounds can present challenges. Theoretical and computational exploration of targeted delivery systems offers a path to optimize the delivery of research compounds like this compound to specific sites of interest in preclinical models. nih.gov These strategies aim to enhance efficacy while minimizing potential off-target effects. nih.gov

Passive Targeting utilizes the physicochemical properties of nanoparticles and the characteristics of the target tissue. The Enhanced Permeability and Retention (EPR) effect is a key principle, though it has limitations. nih.gov

Active Targeting involves conjugating the delivery vehicle with ligands (e.g., peptides, antibodies, aptamers) that bind to specific receptors overexpressed on target cells. nih.gov This approach offers higher specificity.

Stimuli-Responsive Systems are designed to release their payload in response to specific internal or external triggers, such as changes in pH, temperature, or the presence of specific enzymes. nih.gov For example, micelle-based systems can be engineered with cleavable bonds that break under certain conditions, leading to the release of the encapsulated compound. nih.gov Computational modeling can help predict the behavior of these complex systems.

Table 2: Comparison of Theoretical Targeted Delivery Strategies

Delivery StrategyMechanismTheoretical Advantages for ResearchKey Considerations
Passive Targeting Exploits leaky vasculature and poor lymphatic drainage in certain tissues. nih.govSimple design, relies on nanoparticle size and surface properties.Limited specificity, less effective for non-vascularized targets. nih.gov
Active Targeting Ligands on the carrier bind to specific cellular receptors. nih.govHigh specificity, potential for enhanced cellular uptake.Requires identification of a unique target receptor, potential immunogenicity.
Stimuli-Responsive Release triggered by local environmental cues (pH, enzymes, temperature). nih.govSpatially and temporally controlled release of the compound.Complexity of design, ensuring the trigger is specific to the target site.

Investigation of Synergistic Effects with Other Investigational Chemical Entities (Preclinical)

In preclinical research, combining chemical entities can lead to synergistic effects, where the combined impact is greater than the sum of the individual effects. nih.gov Investigating the potential synergy of this compound with other investigational compounds could uncover novel research applications. Synergy can manifest through various mechanisms, such as targeting complementary pathways or overcoming resistance mechanisms. nih.gov

For instance, in cancer research, plant-derived compounds have been shown to work synergistically with conventional chemotherapeutic agents to enhance their effects. nih.gov Similarly, a study on antioxidants demonstrated that mixing certain carboxylic acids and phenolic compounds resulted in a significant synergistic increase in antioxidant capacity. nih.gov

Preclinical investigation into the synergistic potential of this compound could involve screening it in combination with a library of other compounds in various cell-based or cell-free assays.

Table 3: Hypothetical Preclinical Synergistic Combinations for Investigation

Investigational AreaPotential Synergistic Partner ClassRationale for Investigation
Oncology Research Inhibitors of a parallel signaling pathwayTo create a dual blockade and prevent compensatory signaling.
Anti-inflammatory Research Compounds targeting different inflammatory mediatorsTo achieve broader suppression of the inflammatory cascade. prnewswire.com
Antimicrobial Research Compounds that increase cell permeabilityTo enhance the uptake and efficacy of this compound, given that some phenylacetic acids have antimicrobial properties. nih.govnih.gov

Challenges and Opportunities in Further Research on Phenylacetic Acid Derivatives

The family of phenylacetic acid derivatives presents both significant opportunities and distinct challenges for researchers. dataintelo.com

Challenges:

Synthesis: While methods exist, the synthesis of specific substituted phenylacetic acid derivatives can be multi-stepped and may require expensive starting materials or reagents that are difficult to handle on a large scale. google.com For example, some traditional methods require highly poisonous reagents or metal catalysts. acs.org

Specificity: As with many small molecules, achieving high specificity for a single biological target can be difficult, leading to potential off-target effects that can complicate the interpretation of research findings.

By-product Formation: Side reactions during synthesis can lead to the formation of dimers or other impurities, necessitating extensive purification, which can result in a loss of yield. google.com

Opportunities:

Broad Applications: Phenylacetic acid and its derivatives are crucial intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. dataintelo.com This versatility opens up numerous avenues for new derivative discovery.

Novel Synthesis Routes: Recent advancements are providing more efficient and environmentally friendly synthesis methods. For example, a method using water microdroplets has been reported for the direct formation of phenylacetic acid from toluene (B28343) and CO2 without the need for toxic materials or metal catalysts. acs.org

New Biological Activities: Continued screening and derivatization of the phenylacetic acid scaffold could lead to the discovery of compounds with novel biological activities. mdpi.com Research has identified derivatives with potential applications as hPPAR agonists for metabolic research. nih.gov

Unexplored Research Avenues and Hypotheses for Future Investigation

Building on the existing knowledge of phenylacetic acid and its derivatives, several unexplored research avenues and novel hypotheses can be proposed for this compound.

Hypothesis 1: Modulation of Plant Growth: Phenylacetic acid (PAA) is a known natural auxin, a class of plant hormones. nih.gov It is hypothesized that the fluorine substitutions on this compound could alter its interaction with plant auxin signaling pathways, potentially making it a useful chemical probe to study plant biology or a candidate for agrochemical research.

Hypothesis 2: Antimicrobial Activity: PAA and other derivatives have demonstrated antimicrobial properties. nih.govnih.gov The specific difluoro-substitution pattern of this compound may confer unique or enhanced activity against certain bacterial or fungal strains. A research avenue would be to screen the compound against a panel of pathogenic microbes.

Hypothesis 3: Neuroinflammation Research: Phenylacetic acid derivatives are being investigated in the context of neurological conditions. Metabolomic studies have shown that certain phenylacetic acid metabolites are altered in neuroinflammatory conditions. mdpi.com It could be hypothesized that this compound may modulate neuroinflammatory pathways, warranting investigation in preclinical models of neuroinflammation.

Hypothesis 4: Targeting Novel Enzymes or Receptors: The unique electronic properties conferred by the difluorophenyl group may enable this compound to bind to novel biological targets not previously associated with phenylacetic acid derivatives. Computational docking studies against a wide range of protein structures, followed by in vitro binding assays, could uncover unexpected interactions and open new fields of research for this compound class.

Q & A

Q. What are the established synthetic routes for 4-(2,3-Difluorophenyl)phenylacetic acid, and how are intermediates characterized?

  • Methodological Answer: Common synthetic pathways include:
  • Friedel-Crafts Acylation : Reacting 2,3-difluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
  • Suzuki-Miyaura Coupling : Using a boronic acid derivative of the difluorophenyl group coupled to a phenylacetic acid precursor.
    Purification often involves recrystallization (using solvents like ethanol/water) or HPLC with reverse-phase columns (C18) for high-purity isolation .
    Characterization :
  • NMR Spectroscopy : ¹⁹F NMR (to confirm fluorine positions) and ¹H NMR (for aromatic proton signals).
  • LC-MS/MS : Validates molecular weight and fragmentation patterns .

Q. Which analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer:
  • LC-MS/MS : Optimize using a C18 column, mobile phase (e.g., acetonitrile/0.1% formic acid), and MRM transitions for selective ion monitoring. PFAS analysis methodologies (e.g., for fluorinated alternatives) can be adapted .
  • HPLC-UV : Use a wavelength of 254 nm (aromatic absorption) with a LiChrosorb® RP-8 column for separation .
    Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates in biological fluids.

Q. How can researchers ensure the purity of fluorinated phenylacetic acid derivatives during synthesis?

  • Methodological Answer:
  • Recrystallization : Use solvent systems like ethyl acetate/hexane (1:3) to remove unreacted starting materials.
  • Flash Chromatography : Employ gradient elution (e.g., 5–40% ethyl acetate in hexane) on silica gel.
  • HPLC Validation : Monitor purity >98% using a diode-array detector (DAD) and compare retention times with standards .

Q. What are the critical parameters for optimizing reaction yields in fluorinated phenylacetic acid synthesis?

  • Methodological Answer:
  • Catalyst Selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution; palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
  • Temperature Control : Maintain 80–100°C for Friedel-Crafts acylation to avoid side reactions.
  • Solvent Choice : Use anhydrous dichloromethane or toluene to prevent hydrolysis of intermediates .

Q. How do structural modifications (e.g., fluorine substitution patterns) influence the physicochemical properties of phenylacetic acid derivatives?

  • Methodological Answer:
  • Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability (measured via shake-flask method).
  • Acidity : Electron-withdrawing fluorine groups lower pKa (e.g., α,α-difluoro derivatives have pKa ~2.5 vs. ~4.5 for non-fluorinated analogs).
  • Stability : Ortho-fluorine substitutions reduce steric hindrance, improving thermal stability (assessed via TGA) .

Advanced Questions

Q. How can quantum chemical calculations guide the design of fluorinated phenylacetic acid derivatives?

  • Methodological Answer:
  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level).
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict reaction outcomes in polar aprotic solvents.
  • ICReDD Framework : Integrate computational predictions with high-throughput screening to narrow experimental conditions .

Q. What strategies resolve contradictory stability data for fluorinated acetic acid derivatives under varying pH and temperature?

  • Methodological Answer:
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
  • Analytical Cross-Validation : Compare LC-MS/MS, NMR, and HPLC-UV data to distinguish degradation products from artifacts.
  • Statistical Analysis : Apply multivariate regression to identify critical factors (e.g., pH >8 accelerates hydrolysis) .

Q. How can reaction engineering principles improve scalability for lab-scale synthesis of fluorinated phenylacetic acids?

  • Methodological Answer:
  • Microreactor Systems : Enhance heat/mass transfer for exothermic reactions (e.g., Friedel-Crafts) using continuous-flow setups.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, residence time) .

Q. What advanced separation techniques address co-elution challenges in fluorinated phenylacetic acid analysis?

  • Methodological Answer:
  • 2D-LC : Couple a hydrophilic interaction chromatography (HILIC) column with reverse-phase LC for orthogonal separation.
  • Ion Mobility Spectrometry (IMS) : Resolve isobaric interferences by differentiating collision cross-section values.
  • Chiral Stationary Phases : Use cellulose-based columns to separate enantiomers in stereochemically complex derivatives .

Q. How do fluorinated phenylacetic acids interact with biological targets, and what assays validate their mechanism of action?

  • Methodological Answer:
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
  • Enzyme Inhibition Assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., COX-2 inhibition via prostaglandin quantification).
  • Metabolomic Profiling : Use HRAM-MS to identify downstream metabolites in cell cultures .

Q. Tables for Methodological Reference

Analytical Technique Comparison
Method
LC-MS/MS
HPLC-UV
¹⁹F NMR
Synthetic Route Optimization
Parameter
Reaction Temperature
Catalyst Loading
Solvent
Purification Method

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.